RuCl[(R,R)-FsDPEN](p-cymene) RuCl[(R,R)-FsDPEN](p-cymene)
Brand Name: Vulcanchem
CAS No.: 1026995-71-0
VCID: VC3003944
InChI: InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m1.../s1
SMILES: CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]
Molecular Formula: C30H28ClF5N2O2RuS
Molecular Weight: 712.1 g/mol

RuCl[(R,R)-FsDPEN](p-cymene)

CAS No.: 1026995-71-0

Cat. No.: VC3003944

Molecular Formula: C30H28ClF5N2O2RuS

Molecular Weight: 712.1 g/mol

* For research use only. Not for human or veterinary use.

RuCl[(R,R)-FsDPEN](p-cymene) - 1026995-71-0

Specification

CAS No. 1026995-71-0
Molecular Formula C30H28ClF5N2O2RuS
Molecular Weight 712.1 g/mol
IUPAC Name [(1R,2R)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride
Standard InChI InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m1.../s1
Standard InChI Key UWFMZLATRGEOIW-ZJPTYAPPSA-M
Isomeric SMILES CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]
SMILES CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]
Canonical SMILES CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]

Introduction

Chemical Structure and Properties

Molecular Structure

RuCl(R,R)-FsDPEN features a ruthenium metal center coordinated to multiple ligands in a specific three-dimensional arrangement. The key structural components include:

  • A central ruthenium atom in the +2 oxidation state

  • A p-cymene (1-methyl-4-isopropylbenzene) arene ligand that stabilizes the metal center

  • A chloride ion that provides an additional coordination site

  • The chiral (R,R)-FsDPEN ligand, which contains:

    • A diphenylethylenediamine backbone with defined stereochemistry at both carbon centers

    • A pentafluorobenzenesulfonamide group that enhances catalytic activity

This three-dimensional structure is critical for its catalytic function, as the specific spatial arrangement of the ligands creates a chiral environment around the ruthenium center, allowing for stereoselective reactions.

Physical and Chemical Properties

The physical and chemical properties of RuCl(R,R)-FsDPEN are summarized in the following table:

PropertyValue/Description
Chemical FormulaC₃₀H₂₈ClF₅N₂O₂RuS
Molecular Weight712.14 g/mol
CAS Number1026995-71-0
Physical AppearanceYellow to brown powder
Melting Point238-244°C
Optical Rotation[α]D = 16 ± 0.5° (c = 0.1 in CHCl₃)
SolubilitySoluble in chloroform and various organic solvents
Storage Temperature2-8°C
StabilityAir sensitive; should be stored under inert gas

These properties highlight the compound's relatively high molecular weight, moderate thermal stability, and solubility characteristics that make it suitable for laboratory applications .

Synthesis and Preparation

The synthesis of RuCl(R,R)-FsDPEN typically involves the reaction of [RuCl₂(p-cymene)]₂ with the chiral diamine ligand [(R,R)-FsDPEN] in the presence of a base. The reaction is usually conducted under an inert atmosphere to prevent oxidation of the ruthenium center.

The general synthetic route includes:

  • Dissolution of [RuCl₂(p-cymene)]₂ in a suitable solvent such as dichloromethane or toluene

  • Addition of the chiral diamine ligand [(R,R)-FsDPEN]

  • Introduction of a base, such as triethylamine, to facilitate coordination

  • Stirring at room temperature or slightly elevated temperatures until reaction completion

  • Purification by recrystallization or column chromatography

While laboratory-scale synthesis is well-established, industrial production methods would likely involve similar reaction conditions with optimizations for larger-scale operations, potentially including continuous flow reactors to improve efficiency and yield.

Catalytic Applications

Asymmetric Transfer Hydrogenation

RuCl(R,R)-FsDPEN is primarily recognized for its exceptional performance in asymmetric transfer hydrogenation reactions. This process involves the transfer of hydrogen from a donor molecule to an acceptor molecule, resulting in reduction with high stereoselectivity .

The catalyst demonstrates particular efficiency in the following reactions:

  • Reduction of prochiral ketones to chiral alcohols with high enantiomeric excess

  • Conversion of imines to chiral amines

  • Dynamic kinetic resolution processes for the synthesis of anti-β-amido-α-hydroxy esters

A typical protocol employs formic acid and triethylamine (HCO₂H:NEt₃ in a 2:5 ratio) as the hydrogen source, with the reaction occurring under mild conditions . The catalyst's efficiency in these transformations is attributed to its unique three-dimensional structure, which creates a well-defined chiral environment around the substrate during the reaction.

Organic Synthesis Applications

Beyond transfer hydrogenation, RuCl(R,R)-FsDPEN catalyzes various other organic transformations, including:

  • Cross-coupling reactions for carbon-carbon bond formation

  • Hydrogenation of alkenes and ketones

  • Synthesis of chiral building blocks for pharmaceutical intermediates

These applications make the catalyst particularly valuable in pharmaceutical development, where the production of enantiomerically pure compounds is essential for drug efficacy and safety.

Research Applications

Pharmaceutical Research

In pharmaceutical research, RuCl(R,R)-FsDPEN plays a crucial role in the synthesis of chiral drug intermediates. Its ability to facilitate asymmetric transformations with high enantioselectivity makes it invaluable for producing single-enantiomer drugs, which often exhibit superior therapeutic properties compared to racemic mixtures .

The catalyst's applications in pharmaceutical synthesis include:

  • Production of chiral alcohols and amines as key building blocks

  • Synthesis of active pharmaceutical ingredients requiring specific stereochemistry

  • Development of novel methodologies for creating complex drug molecules

Material Science

In material science, RuCl(R,R)-FsDPEN contributes to the development of advanced materials with specific properties. Applications include:

  • Synthesis of nanomaterials with unique electronic properties for sensors and electronics

  • Catalysis of polymerization processes for high-performance polymers

  • Creation of materials with specific chirality for specialized applications

These applications leverage the catalyst's ability to control stereochemistry at the molecular level, resulting in materials with enhanced performance characteristics.

Environmental Chemistry

The catalyst plays a significant role in environmental chemistry through:

  • Degradation of pollutants via catalytic processes

  • Breaking down harmful substances into less toxic forms

  • Supporting green chemistry initiatives by promoting reactions that minimize waste and energy consumption

These applications align with growing demands for environmentally sustainable chemical processes and remediation technologies.

Biological Activity

Recent research has revealed intriguing biological properties of RuCl(R,R)-FsDPEN and related ruthenium complexes. Studies indicate that this compound exhibits promising anticancer properties. In evaluations of various ruthenium complexes, researchers found that they could effectively inhibit cancer cell growth through mechanisms such as:

  • Apoptosis induction

  • Interaction with DNA

  • Cytotoxicity against cancer cell lines with IC₅₀ values lower than traditional chemotherapeutics like cisplatin

Additionally, related ruthenium complexes have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones exceeding 25 mm in some cases and minimum inhibitory concentration (MIC) values below 4 μM for several tested microorganisms.

The antioxidant potential of these complexes has also been observed, with their ability to scavenge free radicals and reduce oxidative stress in cells potentially contributing to their therapeutic efficacy in various diseases linked to oxidative damage.

Comparison with Similar Ruthenium Complexes

RuCl(R,R)-FsDPEN belongs to a family of chiral ruthenium catalysts with similar structures but varying performance characteristics. The table below compares this compound with related catalysts:

CatalystStructure DifferenceKey ApplicationsNotable Characteristics
RuCl(R,R)-FsDPENPentafluorobenzenesulfonamide groupAsymmetric transfer hydrogenation, pharmaceutical synthesisHigh enantioselectivity, versatile
RuCl(p-cymene)[(R,R)-Ts-DPEN]Toluenesulfonamide instead of pentafluorobenzenesulfonamideSimilar asymmetric hydrogenation reactionsDifferent selectivity and reactivity profile
RuCl(p-cymene)[(S,S)-Ts-DPEN]Enantiomer of Ts-DPENProduction of opposite enantiomers of productsComplementary stereoselectivity

These structural variations allow chemists to select the most appropriate catalyst for specific reactions, optimizing both yield and stereoselectivity based on the target molecule's requirements .

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